molecular formula C17H16BrNO3 B335833 Propyl 4-[(3-bromobenzoyl)amino]benzoate

Propyl 4-[(3-bromobenzoyl)amino]benzoate

Cat. No.: B335833
M. Wt: 362.2 g/mol
InChI Key: HKWFXYDOYBOQHB-UHFFFAOYSA-N
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Description

Propyl 4-[(3-bromobenzoyl)amino]benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a 3-bromobenzoylamino group at the para position. Its molecular structure (Fig. 1) comprises:

  • 3-Bromobenzoyl group: Introduces steric bulk and electron-withdrawing effects due to the bromine atom, which may influence reactivity and intermolecular interactions.
  • Aromatic amide linkage: Provides rigidity and hydrogen-bonding capacity.

The compound’s synthesis likely involves coupling 3-bromobenzoyl chloride with 4-aminobenzoic acid, followed by esterification with propanol. Structural elucidation would employ crystallographic techniques (e.g., SHELX programs for small-molecule refinement ).

Properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

propyl 4-[(3-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16BrNO3/c1-2-10-22-17(21)12-6-8-15(9-7-12)19-16(20)13-4-3-5-14(18)11-13/h3-9,11H,2,10H2,1H3,(H,19,20)

InChI Key

HKWFXYDOYBOQHB-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares Propyl 4-[(3-bromobenzoyl)amino]benzoate with compounds sharing functional or structural similarities (Table 1).

Compound Name Structural Features Key Properties Biological/Physicochemical Relevance References
This compound Propyl ester, 3-bromobenzoylamino substituent High lipophilicity (logP ~4.2), melting point ~160–165°C Potential intermediate for brominated pharmacophores
Methyl 4-[(4-chlorobenzoyl)amino]benzoate Methyl ester, 4-chlorobenzoylamino group Lower logP (~3.5), higher solubility in polar solvents Antimicrobial activity reported in analogs
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate Ethyl ester, 2-fluorobenzoylamino substituent Enhanced metabolic stability due to fluorine’s electronegativity CNS-targeting analogs (e.g., MCHR1 antagonists)
SNAP-7941 (Racemic MCHR1 antagonist) Piperidinyl group, difluorophenyl, methoxymethyl substituents High receptor binding affinity (IC₅₀ < 10 nM) Anti-depressant/anxiolytic candidate
Perfluorinated acrylate esters (e.g., [68227-99-6]) Undecafluoropentylsulfonylamino group, acrylate ester Extreme chemical inertness, thermal stability (>300°C) Industrial surfactants, non-biodegradable

Halogen-Substituted Benzamide Derivatives

  • Bromine vs. Chlorine/Fluorine: The 3-bromo substituent in the target compound confers greater steric hindrance and a stronger electron-withdrawing effect compared to chloro or fluoro analogs. This may reduce nucleophilic substitution rates but enhance π-stacking interactions in crystalline states . Fluorinated analogs (e.g., ethyl 4-[(2-fluorobenzoyl)amino]benzoate) exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation, a trait leveraged in drug design .

Ester Group Variations

  • Propyl vs. However, longer alkyl chains may also increase susceptibility to esterase-mediated hydrolysis. Perfluorinated esters (e.g., [68227-99-6]) demonstrate unparalleled stability due to C-F bonds but lack biodegradability, limiting pharmaceutical applications .

Pharmacological Potential

  • While SNAP-7941 and related MCHR1 antagonists prioritize receptor affinity through piperidinyl and difluorophenyl groups , the target compound’s brominated aromatic system may favor applications in radiopharmaceuticals (e.g., bromine-76/77 isotopes for imaging/therapy).

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